4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
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Overview
Description
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core, substituted with a hydroxy group at position 4 and an oxadiazole ring at position 3, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the quinolinone intermediate with a suitable nitrile oxide precursor under basic conditions.
Methoxyphenyl Substitution: The final step involves the substitution of the oxadiazole ring with a methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form an amine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The oxadiazole ring and the quinolinone core play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Lacks the oxadiazole and methoxyphenyl groups, resulting in different chemical properties and biological activities.
3-(4-methoxyphenyl)-1,2,4-oxadiazole:
Uniqueness
4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the combination of the quinolinone core, oxadiazole ring, and methoxyphenyl group. This unique structure imparts specific electronic and steric properties that make it valuable for various applications in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
4-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)16-20-18(25-21-16)14-15(22)12-4-2-3-5-13(12)19-17(14)23/h2-9H,1H3,(H2,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGZIGJWHAGDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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